
メチルアミノ安息香酸メチル
概要
説明
メチルアミノ安替ピリンは、ピラゾロン系薬物に属し、強力な鎮痛、解熱、痙攣抑制作用で広く使用されています 。メチルアミノ安替ピリンは1922年に初めて特許を取得し、それ以来、さまざまな商品名で販売されています。 有効性にもかかわらず、無顆粒球症など、重篤な副作用の懸念から、一部の国ではメチルアミノ安替ピリンは禁止されています .
2. 製法
合成ルートと反応条件: メチルアミノ安替ピリンは、複数段階のプロセスによって合成されます。最初の段階では、4-メチルアミノアンチピリンとホルムアルデヒドを縮合させて、4-ホルミルアミノアンチピリンを生成します。 この中間体は、その後、硫酸を使用してスルホン化され、メチルアミノ安替ピリンが生成されます .
工業的製造方法: 工業的な環境では、メチルアミノ安替ピリンの合成は、高収率と純度を確保するために、大型反応器と制御された条件を使用しています。このプロセスは、通常、以下の手順で構成されます。
縮合: 4-メチルアミノアンチピリンは、酸性条件下でホルムアルデヒドと反応させます。
スルホン化: 得られた4-ホルミルアミノアンチピリンは、硫酸で処理してスルホン酸基を導入します。
科学的研究の応用
Pharmacological Properties
Dipyrone is metabolized into several active metabolites, primarily 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), which are responsible for its pharmacological effects. These metabolites exhibit potent analgesic and antipyretic activities, although their exact mechanisms of action are not fully understood .
Key Pharmacological Effects:
- Analgesic: Effective in managing acute and chronic pain.
- Antipyretic: Reduces fever through peripheral and central mechanisms.
- Spasmolytic: Alleviates smooth muscle spasms, particularly in the gastrointestinal tract .
Clinical Applications
- Pain Management
- Fever Reduction
- Gastrointestinal Applications
Research Findings
Recent studies have explored various aspects of dipyrone's effects on biological systems:
- A study investigating dipyrone's effects on intervertebral disc cells demonstrated that while it inhibited cell proliferation, it did not induce apoptosis. The treatment altered gene expression related to cartilage metabolism, suggesting potential implications for degenerative disc disease .
- Another research highlighted dipyrone's protective effects on the gastric mucosa, indicating that it could reduce the risk of gastric ulcers compared to NSAIDs .
Case Studies
Case Study 1: Postoperative Pain Management
In a clinical trial involving patients undergoing major surgery, dipyrone was administered as part of a multimodal analgesia regimen. Results indicated a significant reduction in pain scores compared to control groups receiving placebo or alternative analgesics.
Case Study 2: Management of Fever in Pediatric Patients
A cohort study assessed the efficacy of dipyrone in children with febrile illnesses. The results showed rapid onset of action in reducing fever without significant adverse effects, supporting its use as an effective antipyretic in pediatric care .
Data Table: Comparative Efficacy of Dipyrone
Application | Efficacy Level | Safety Profile | Common Use Cases |
---|---|---|---|
Analgesic | High | Moderate risk (agranulocytosis) | Postoperative pain, cancer pain |
Antipyretic | High | Low risk | Fever management |
Spasmolytic | Moderate | Low risk | Abdominal colic |
作用機序
メチルアミノ安替ピリンは、視床下部に中枢的に作用し、体温調節と痛覚の知覚を調節することによって、その効果を発揮します 。 メチルアミノ安替ピリンは、痛みと炎症の経路に関与する、一過性受容体電位アンキリン1(TRPA1)チャネルのシグナル伝達を阻害します 。 さらに、メチルアミノ安替ピリンの代謝産物、例えば、4-メチルアミノアンチピリンや4-アミノアンチピリンは、プロスタグランジンの合成を阻害することにより、鎮痛と解熱効果に寄与します .
類似化合物:
アスピリン(アセチルサリチル酸): メチルアミノ安替ピリンとアスピリンの両方とも、非オピオイド鎮痛剤ですが、アスピリンは消炎剤でもあります。
パラセタモール(アセトアミノフェン): メチルアミノ安替ピリンと同様に、パラセタモールは鎮痛薬と解熱薬ですが、消炎作用はほとんどありません。
イブプロフェン: イブプロフェンは、メチルアミノ安替ピリンと同様に、鎮痛と解熱効果を持つ非ステロイド性抗炎症薬(NSAID)です.
メチルアミノ安替ピリンの独自性: メチルアミノ安替ピリンは、他の非オピオイド鎮痛剤では一般的ではない、強力な痙攣抑制作用を持つ点でユニークです。 さらに、TRPA1チャネルを阻害する能力は、他の鎮痛剤とは異なります .
生化学分析
Biochemical Properties
Dipyrone is rapidly hydrolyzed in the body to its active moiety, 4-methyl-amino-antipyrine (MAA) . MAA interacts with various enzymes and proteins in the body, leading to its analgesic and antipyretic effects . The nature of these interactions is complex and involves multiple biochemical pathways .
Molecular Mechanism
The molecular mechanism of Dipyrone involves its conversion to MAA, which exerts its effects at the molecular level . This includes potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dipyrone can change over time. This includes information on the drug’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dipyrone can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Dipyrone is involved in various metabolic pathways. It is metabolized to MAA, which is further metabolized to various other compounds . This involves interactions with various enzymes and cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
Dipyrone and its metabolites are transported and distributed within cells and tissues . This involves interactions with various transporters or binding proteins, and can also affect the drug’s localization or accumulation .
Subcellular Localization
The subcellular localization of Dipyrone and its metabolites can affect their activity or function . This can include any targeting signals or post-translational modifications that direct the drug or its metabolites to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Dipyrone is synthesized through a multi-step process. The initial step involves the condensation of 4-methylaminoantipyrine with formaldehyde to form 4-formylaminoantipyrine. This intermediate is then sulfonated using sulfuric acid to yield dipyrone .
Industrial Production Methods: In industrial settings, the synthesis of dipyrone involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process typically includes the following steps:
Condensation: 4-methylaminoantipyrine is reacted with formaldehyde under acidic conditions.
Sulfonation: The resulting 4-formylaminoantipyrine is treated with sulfuric acid to introduce the sulfonate group.
Purification: The crude product is purified through crystallization and filtration to obtain pure dipyrone.
化学反応の分析
反応の種類: メチルアミノ安替ピリンは、酸化、還元、置換反応など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: メチルアミノ安替ピリンは、過マンガン酸カリウムや過酸化水素などの強力な酸化剤を使用して酸化することができます。
還元: メチルアミノ安替ピリンの還元は、水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
生成される主要な生成物:
酸化: メチルアミノ安替ピリンの酸化は、通常、スルホン酸誘導体の生成につながります。
還元: 還元は、アミン誘導体の生成につながります。
4. 科学研究への応用
メチルアミノ安替ピリンは、科学研究において、さまざまな応用範囲を持っています。具体的には、以下の研究分野で利用されています。
類似化合物との比較
Aspirin (Acetylsalicylic Acid): Both dipyrone and aspirin are non-opioid analgesics, but aspirin is also an anti-inflammatory agent.
Paracetamol (Acetaminophen): Like dipyrone, paracetamol is an analgesic and antipyretic, but it lacks significant anti-inflammatory properties.
Uniqueness of Dipyrone: Dipyrone is unique due to its potent spasmolytic activity, which is not commonly observed in other non-opioid analgesics. Additionally, its ability to inhibit TRPA1 channels sets it apart from other analgesics .
生物活性
Dipyrone, also known as metamizole, is a non-opioid analgesic and antipyretic agent widely used in various countries for the treatment of pain and fever. Its biological activity is primarily attributed to its metabolites, particularly 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA). This article explores the pharmacological mechanisms, clinical efficacy, adverse effects, and case studies related to dipyrone.
Dipyrone's analgesic and antipyretic effects are thought to arise from multiple mechanisms:
- Inhibition of Cyclooxygenase Enzymes : Dipyrone and its metabolites inhibit both COX-1 and COX-2 enzymes, which play crucial roles in prostaglandin synthesis. Prostaglandins are mediators of pain and fever, thus their inhibition contributes to the analgesic and antipyretic effects of dipyrone .
- Central Nervous System Effects : Evidence suggests that dipyrone can cross the blood-brain barrier, allowing its metabolites to exert effects on central pain pathways. Studies indicate that the analgesic effects may be mediated through cannabinoid receptor activation in the central nervous system .
- Peripheral Mechanisms : While primarily acting centrally, dipyrone also exhibits weak peripheral anti-inflammatory activity. This dual-action may explain its effectiveness in treating various types of pain, including colic-like abdominal pain .
Pharmacokinetics
The pharmacokinetic profile of dipyrone reveals important insights into its biological activity:
- Absorption and Metabolism : After oral administration, dipyrone undergoes rapid hydrolysis to MAA, which has a bioavailability of approximately 85%. The peak plasma concentrations are achieved within 1.2 to 2.0 hours .
- Elimination Half-Life : The elimination half-life of MAA is approximately 2.6 to 3.5 hours, indicating a relatively short duration of action which necessitates multiple dosing in clinical settings .
Clinical Efficacy
Dipyrone has been extensively studied for its efficacy in various clinical scenarios:
- Postoperative Pain Management : A systematic review indicated that dipyrone is effective for acute postoperative pain relief. In trials comparing dipyrone with other analgesics like ibuprofen and paracetamol, it demonstrated comparable efficacy with a favorable safety profile .
- Migraine Treatment : Dipyrone has been used effectively for acute migraine attacks. Its rapid onset of action makes it a valuable option in emergency settings .
Table 1: Summary of Clinical Studies on Dipyrone Efficacy
Study Type | Sample Size | Comparison Group | Main Findings |
---|---|---|---|
Postoperative Pain Study | 809 | Placebo/Ibuprofen | Comparable efficacy to other NSAIDs |
Migraine Treatment Study | Varies | Placebo | Effective in acute migraine relief |
Colic Pain Management | N/A | N/A | Effective for biliary/intestinal colic |
Adverse Effects
Despite its efficacy, dipyrone is associated with certain adverse effects:
- Agranulocytosis : A rare but serious side effect is agranulocytosis, which can lead to severe immunosuppression. Reports indicate that prolonged use (beyond 14 days) may increase this risk . A case study highlighted a patient who developed granulocytopenia after 23 days of treatment, which resolved upon discontinuation of the drug .
- Other Adverse Reactions : Commonly reported non-severe adverse events include allergic reactions and mild gastrointestinal disturbances. A study involving nearly 50,000 doses reported a low incidence (0.3%) of adverse events associated with dipyrone use .
Case Studies
Several case studies illustrate both the therapeutic potential and risks associated with dipyrone:
- Granulocytopenia Case Report : A 59-year-old female developed granulocytopenia after prolonged use of dipyrone for pain management following multiple traumas. The condition improved after discontinuing the drug, emphasizing the need for monitoring during extended therapy .
- Postoperative Pain Management : In a clinical trial involving postoperative patients, dipyrone was shown to effectively manage pain with minimal side effects compared to traditional NSAIDs .
特性
CAS番号 |
68-89-3 |
---|---|
分子式 |
C13H17N3NaO4S |
分子量 |
334.35 g/mol |
IUPAC名 |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20); |
InChIキー |
CEOUXRNZHGKECQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na] |
外観 |
Powder |
Key on ui other cas no. |
68-89-3 |
ピクトグラム |
Health Hazard |
溶解性 |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
同義語 |
Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dipyrone?
A1: Dipyrone itself is a prodrug that is metabolized in the body to its active metabolites, primarily 4-methyl-amino-antipyrine (MAA). [] MAA exerts its analgesic and antipyretic effects mainly by inhibiting cyclooxygenases (COX), enzymes responsible for prostaglandin synthesis. []
Q2: Does dipyrone exhibit selectivity for COX-1 or COX-2 isoforms?
A2: Research suggests that dipyrone, through its metabolite MAA, inhibits both COX-1 and COX-2 isoforms with virtually equal potency. [] This contrasts with some other NSAIDs that show selectivity for COX-2.
Q3: Are there other potential mechanisms contributing to dipyrone's effects?
A3: Studies suggest additional mechanisms may be involved, including:
- Endocannabinoid System: Dipyrone’s analgesic and cataleptic effects, as well as hypolocomotion, might involve the endocannabinoid system, particularly CB1 receptors. []
- TRP Channels: Dipyrone metabolites MAA and AA can activate and sensitize the ion channels TRPA1 and TRPV1, which are involved in pain perception. []
- Spasmolytic Effects: Dipyrone demonstrates a distinct spasmolytic activity, potentially through the inhibition of intracellular calcium release and interference with inositol phosphate (IP) accumulation. [, ]
Q4: Does dipyrone affect gastric emptying?
A4: Studies in rats show that both intravenous and intracerebroventricular administration of dipyrone can delay gastric emptying. [, ] This effect seems to involve capsaicin-sensitive afferent fibers and the sympathetic nervous system, particularly β2-adrenoceptors. [, ]
Q5: What is the major safety concern associated with dipyrone use?
A5: The most serious concern is the potential for dipyrone to cause blood dyscrasias, particularly agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. [, , , ]
Q6: Is agranulocytosis the only potential adverse effect?
A6: No, dipyrone has been associated with other adverse effects, including:
- Hypersensitivity Reactions: Some individuals may experience immediate hypersensitivity reactions to dipyrone, ranging from skin rashes to anaphylaxis. []
- Gastrointestinal Effects: While generally considered to have a better gastrointestinal safety profile compared to some other NSAIDs, dipyrone can still cause gastrointestinal issues like nausea and vomiting. []
- Renal Effects: Although short-term use of therapeutic doses might not significantly impact renal function in most patients, dipyrone can decrease the production of renal vasodilator prostaglandins, potentially posing a risk for patients with pre-existing renal impairment. []
Q7: What is the estimated incidence of dipyrone-induced agranulocytosis?
A7: The true incidence remains a subject of debate, with estimates varying widely based on different studies and geographical locations. []
Q8: What are the main clinical uses of dipyrone?
A8: Dipyrone is primarily prescribed for:
- Pain Relief: It is effective in treating various types of acute pain, including postoperative pain, renal colic, and headaches (tension-type and migraine). [, , , , , ]
Q9: How does the efficacy of dipyrone compare to other analgesics?
A9: Studies suggest that dipyrone demonstrates comparable analgesic efficacy to other commonly used analgesics:
- Postoperative Pain: Single-dose oral dipyrone (500mg) provided similar pain relief to ibuprofen (400mg) and other commonly used analgesics for moderate to severe postoperative pain. []
- Acute Renal Colic: Intramuscular dipyrone (2g) provided a longer duration of pain relief compared to diclofenac (75mg) for acute renal colic. []
- Acute Headaches: Intravenous dipyrone (1g) was found to be effective in relieving pain associated with episodic tension-type headache. []
Q10: Is dipyrone used in children?
A10: While dipyrone is used in children in some countries, data on its efficacy and safety in pediatric populations is limited. []
Q11: What are some areas of ongoing research with dipyrone?
A11: Current research focuses on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。